tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . This compound is notable for its unique structure, which includes an azetidine ring and a pyrazole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-amino-1H-pyrazole under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific modifications of the compound .
Comparison with Similar Compounds
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: This compound has a formyl group instead of an amino group, leading to different reactivity and applications.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound contains a pyrazolo[3,4-d]pyrimidine moiety, which imparts distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which make it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVWZDLZSTWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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